(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is an organic compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 4-tert-butylbenzaldehyde with 1-methyl-1H-benzo[d]imidazole in the presence of a suitable reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications due to its structural similarity to other bioactive benzimidazole derivatives.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways due to its benzimidazole core. Benzimidazole derivatives are known to bind to DNA, inhibit enzymes, and disrupt cellular processes, which could explain the compound’s potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolemethanol
- 5-Aminobenzimidazole
- 2-Aminoimidazole
- 2-Hydroxybenzimidazole
Uniqueness
(4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the tert-butylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific properties and applications .
Properties
IUPAC Name |
(4-tert-butylphenyl)-(1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-11-9-13(10-12-14)17(22)18-20-15-7-5-6-8-16(15)21(18)4/h5-12,17,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXLLKXZIVJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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